molecular formula C24H21NO5 B1437996 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid CAS No. 1217838-25-9

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Cat. No. B1437996
M. Wt: 403.4 g/mol
InChI Key: LZAACEXURLBYEU-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid (9H-FMA) is an important organic compound used in a variety of scientific research applications. It is an intermediate in the synthesis of other compounds, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Self-Assembled Structures Formation

A study highlights the self-assembling properties of Fmoc-modified aliphatic amino acids, including a compound structurally similar to the one , demonstrating its capability to form distinct morphologies like fibers and tubes under different conditions. This property is crucial for designing novel self-assembled architectures with specific functions, indicating potential applications in nanotechnology and material sciences (Gour et al., 2021).

Fluorescent Labeling in Biomedical Analysis

Another research application involves the use of similar compounds for fluorescent labeling, where strong fluorescence and high stability under varying conditions have been observed. These characteristics are essential for biomedical analysis, offering a powerful tool for tracking and studying biological molecules in complex environments (Hirano et al., 2004).

Synthesis of β-Peptides

The preparation of N-Fmoc-protected β2-homoamino acids, which include molecules structurally related to the compound of interest, underscores its role in peptide synthesis. These advancements facilitate the large-scale preparation of Fmoc-β2Xaa-OH for the solid-phase syntheses of β-peptides, hinting at its importance in developing new therapeutic peptides and studying protein interactions (Šebesta & Seebach, 2003).

Electrochemiluminescence in Biosensing

Research on Ru(II)-peptide nucleic acid-like monomers incorporating similar compounds demonstrates the potential for electrochemiluminescence (ECL) in biosensing applications. These findings indicate that such bioconjugates could serve as multimodal labels, providing a novel approach for sensitive detection in various analytical and diagnostic applications (Joshi et al., 2011).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAACEXURLBYEU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654728
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

CAS RN

1217838-25-9
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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